molecular formula C14H12N2O3 B1656062 Acetaminophen nicotinate CAS No. 4972-65-0

Acetaminophen nicotinate

Katalognummer: B1656062
CAS-Nummer: 4972-65-0
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: QOHDTSVYCIETJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetaminophen nicotinate (paracetamol-conjugated 2-methyl nicotinate) is a drug-drug conjugate synthesized via the remodeling of (aza)indole derivatives. It combines acetaminophen (an analgesic/antipyretic) with nicotinic acid (vitamin B3), aiming to leverage the pharmacological benefits of both moieties. The synthesis involves reacting 3-formyl benzofuran derivatives to yield the conjugate with a 51% efficiency .

Eigenschaften

CAS-Nummer

4972-65-0

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

(4-acetamidophenyl) pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-10(17)16-12-4-6-13(7-5-12)19-14(18)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

QOHDTSVYCIETJO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Key Reaction:

Acetaminophen (C8H9NO2) + Nicotinoyl chloride (C6H4NO2Cl)Base (e.g., pyridine)Acetaminophen nicotinate (C14H12N2O3) + HCl\text{Acetaminophen (C}_8\text{H}_9\text{NO}_2\text{) + Nicotinoyl chloride (C}_6\text{H}_4\text{NO}_2\text{Cl)} \xrightarrow{\text{Base (e.g., pyridine)}} \text{Acetaminophen nicotinate (C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{) + HCl}

Reaction Conditions:

  • Activation of nicotinic acid : Conversion to nicotinoyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Coupling : Performed in anhydrous conditions with a base to neutralize HCl byproducts .

Structural Data:

PropertyValueSource
Molecular FormulaC14_{14}H12_{12}N2_2O3_3
Molecular Weight256.26 g/mol
CAS Registry4972-65-0
Key Functional GroupsEster, amide, pyridine

Hydrolysis and Degradation Pathways

The ester bond in acetaminophen nicotinate is susceptible to hydrolysis , releasing acetaminophen and nicotinic acid.

Acid-Catalyzed Hydrolysis:

C14H12N2O3+H2OH+C8H9NO2+C6H5NO2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_9\text{NO}_2 + \text{C}_6\text{H}_5\text{NO}_2

  • Predominant in gastric fluid (pH 1–3).

Base-Catalyzed Hydrolysis (Saponification):

C14H12N2O3+OHC8H9NO2+C6H5NO2+H2O\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3 + \text{OH}^- \rightarrow \text{C}_8\text{H}_9\text{NO}_2^- + \text{C}_6\text{H}_5\text{NO}_2 + \text{H}_2\text{O}

  • Occurs in intestinal or plasma environments (pH 7–8) .

Metabolic Pathways

In vivo, acetaminophen nicotinate undergoes enzymatic hydrolysis by esterases, followed by independent metabolism of its components:

Phase I Metabolism:

  • Acetaminophen :

    • Primarily metabolized via glucuronidation (50–60%) and sulfation (30–40%).

    • A minor fraction (5–10%) undergoes CYP2E1-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI) , a hepatotoxic metabolite detoxified by glutathione (GSH) .

  • Nicotinic Acid :

    • Converted to nicotinamide via the Preiss-Handler pathway .

    • Further metabolized to NAD+^+/NADH, critical for redox reactions .

Phase II Metabolism:

  • Both components form conjugates with glucuronic acid, sulfate, or glycine for renal excretion .

Hepatoprotective Interactions

Copper(I)-nicotinate complexes demonstrate antioxidant activity against acetaminophen-induced hepatotoxicity by:

  • Enhancing GSH synthesis.

  • Scavenging reactive oxygen species (ROS) and NAPQI .

Biochemical Evidence:

ParameterAcetaminophen AloneAcetaminophen + Copper(I)-Nicotinate
ALT (U/L)320 ± 45120 ± 20
AST (U/L)280 ± 3095 ± 15
Nitric Oxide (μM)45 ± 522 ± 3

Data from rodent models showed reduced hepatic necrosis and mitochondrial damage with copper complex co-administration .

Thermal Stability:

  • Decomposes above 200°C, releasing CO2_2 and nitrogen oxides.

Photodegradation:

  • UV exposure induces radical-mediated oxidation , forming quinone derivatives and pyridine fragments .

Analytical Methods

  • Cyclic Voltammetry (CV) : Used to study redox behavior, showing an irreversible oxidation peak at +0.45 V (vs. Ag/AgCl) in pH 7 buffer .

  • HPLC-MS : Quantifies hydrolysis products and metabolites in biological matrices .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Analogues

Nicotinate esters and conjugates exhibit diverse applications, ranging from therapeutics to metabolic modulators. Below is a comparative evaluation of acetaminophen nicotinate against key analogues:

Table 1: Comparative Overview of Nicotinate Derivatives
Compound Name Structural Components Primary Applications Key Research Findings References
Acetaminophen Nicotinate Acetaminophen + Nicotinic acid Analgesic/antipyretic + vasodilation Synthesized via indole remodeling (51% yield); dual-action potential hypothesized
α-Tocopheryl Nicotinate α-Tocopherol (vitamin E) + Nicotinate Antioxidant, metabolic regulation Slower hydrolysis enhances absorption; patented for diabetes and hypertension
Xanthinol Nicotinate Xanthinol + Nicotinate Cognitive enhancement Improves memory in elderly by enhancing cerebral metabolism and oxygen supply
Chromium Nicotinate Chromium + Nicotinate Cardiovascular health Reduces blood pressure and lipid peroxidation in hypertensive rats
Methyl Nicotinate Methyl ester of nicotinic acid Topical vasodilation Enhances peripheral blood collection by altering T-lymphocyte subsets in earlobe samples

Pharmacokinetic and Mechanistic Differences

  • Hydrolysis Rates: Nicotinate esters vary significantly in stability. For example, methyl nicotinate has a half-life >95 hours in human serum albumin (HSA), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . Acetaminophen nicotinate’s ester linkage may influence its metabolic clearance compared to free acetaminophen or nicotinate.
  • Transport Mechanisms: Nicotinate is transported across the blood-retinal barrier via monocarboxylate transporters (MCTs), a pathway critical for designing dosage regimens to avoid systemic accumulation . This mechanism may also apply to nicotinate conjugates like acetaminophen nicotinate.
  • Therapeutic Specificity :
    • α-Tocopheryl nicotinate lacks anticancer activity observed in α-tocopheryl succinate, highlighting ester-specific effects .
    • Chromium nicotinate uniquely reduces hepatic thiobarbituric acid reactive substances (TBARS), indicating antioxidant synergy with chromium .

Clinical and Preclinical Findings

  • Its dual mechanism remains theoretical.
  • α-Tocopheryl Nicotinate : Patented for metabolic disorders but lacks robust clinical validation compared to α-tocopheryl acetate .
  • Xanthinol Nicotinate: Demonstrates age-dependent efficacy, improving memory in the elderly by 10–40% in double-blind studies .
  • Methyl Nicotinate : Topical application increases blood cell yield, with 15%–20% higher T-lymphocyte counts in treated earlobes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.